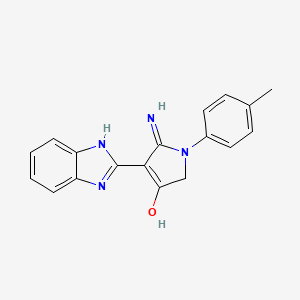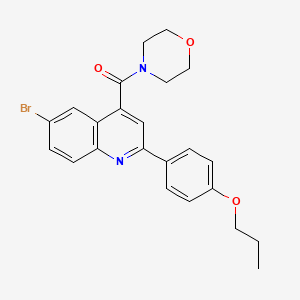![molecular formula C18H23N3O3 B6061676 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine](/img/structure/B6061676.png)
4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. This compound is a morpholine derivative that has been synthesized using a specific method and has been found to have several biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine is not fully understood. However, studies have suggested that this compound may work by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). This inhibition may lead to a reduction in inflammation and pain.
Biochemical and Physiological Effects:
Studies have shown that 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine has several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as IL-1β and TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. In vivo studies have shown that this compound can reduce inflammation and pain in animal models of arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine in lab experiments is its anti-inflammatory and analgesic properties. This makes it a potential candidate for the treatment of various inflammatory diseases such as arthritis. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.
Orientations Futures
There are several future directions for the research of 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine. One direction is to further investigate its mechanism of action and optimize its therapeutic potential. Another direction is to study its potential as a drug candidate for the treatment of other inflammatory diseases such as asthma and inflammatory bowel disease. Additionally, studies could be conducted to investigate the toxicity and pharmacokinetics of this compound in animal models.
Méthodes De Synthèse
The synthesis of 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine involves the reaction of 1,5-dimethyl-1H-pyrazole-3-carboxylic acid with 4-methoxybenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under reflux conditions. The resulting product is purified using column chromatography to obtain pure 4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine.
Applications De Recherche Scientifique
4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine has been found to have several potential applications in scientific research. One of the main applications is in the field of medicinal chemistry, where this compound has been studied for its potential as a drug candidate. Studies have shown that this compound has anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases such as arthritis.
Propriétés
IUPAC Name |
(1,5-dimethylpyrazol-3-yl)-[2-[(4-methoxyphenyl)methyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3/c1-13-10-17(19-20(13)2)18(22)21-8-9-24-16(12-21)11-14-4-6-15(23-3)7-5-14/h4-7,10,16H,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHZLKTKRQJQYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N2CCOC(C2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-2-(4-methoxybenzyl)morpholine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(2-ethyl-1H-imidazol-1-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylpropanamide](/img/structure/B6061593.png)
![2-[(3-methyl-2-oxo-1,2,3,4-tetrahydro-7-quinazolinyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B6061596.png)
![3-(2-{[1-(4-isobutylbenzyl)-3-piperidinyl]amino}-2-oxoethyl)-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B6061601.png)
![4-(2-isopropyl-1,3-oxazol-4-yl)-3-phenyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6061603.png)
![4-(1-{[2-(methylsulfonyl)-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)thiomorpholine](/img/structure/B6061611.png)
![2-chloro-N-{4-[3-(dimethylamino)-3-oxopropyl]phenyl}benzamide](/img/structure/B6061619.png)


![N-(2-chlorobenzyl)-2-[1-(2,4-dimethoxybenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B6061645.png)
![5-(2-furylmethylene)-2-[(4-hydroxyphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B6061646.png)
![1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B6061660.png)

![5-(4-chlorophenyl)-2-(4-methyl-1-piperazinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6061670.png)
![3-{[4-(dimethylamino)phenyl]amino}-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B6061681.png)